2-ethenylazetidine hydrochloride
CAS No.: 2763758-75-2
Cat. No.: VC11624284
Molecular Formula: C5H10ClN
Molecular Weight: 119.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2763758-75-2 |
---|---|
Molecular Formula | C5H10ClN |
Molecular Weight | 119.6 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Ethenylazetidine hydrochloride belongs to the azetidine family, a class of strained four-membered saturated heterocycles with one nitrogen atom. The compound’s structure comprises:
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Azetidine core: A four-membered ring with three carbon atoms and one nitrogen atom.
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Ethenyl substituent: A vinyl group (-CH=CH₂) at the 2-position of the ring.
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Hydrochloride salt: The protonated azetidine nitrogen forms a chloride ion pair, enhancing solubility and stability .
Table 1: Comparative Analysis of Azetidine Hydrochloride Derivatives
The ethenyl group introduces unsaturation, potentially enabling conjugation or polymerization reactions absent in saturated analogs .
Synthetic Methodologies
Historical Context
Azetidine synthesis traditionally relies on cyclization or hydrogenolysis strategies. The patent US4870189A outlines a three-step process for azetidine derivatives:
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Ring formation: Heating α-substituted arylmethyl precursors in solvents (e.g., butanol-water) with non-nucleophilic bases.
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Hydrogenolysis: Catalytic hydrogenation (20–150 psi H₂, Pd/C) of intermediates to yield azetidine salts.
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Free base liberation: Treatment with strong bases (e.g., NaOH) to isolate azetidine .
Adaptation for 2-Ethenylazetidine
While direct synthesis of 2-ethenylazetidine hydrochloride is undocumented, the following pathway is plausible:
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Vinyl group introduction: Employ Heck coupling or Wittig reactions to install the ethenyl group onto a preformed azetidine intermediate.
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Salt formation: Protonation with HCl gas in anhydrous ether to yield the hydrochloride salt.
Key Challenges:
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Ring strain: Azetidine’s 90° bond angles increase susceptibility to ring-opening reactions.
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Steric hindrance: Bulkier substituents complicate cyclization .
Physicochemical Properties
Stability and Solubility
Hydrochloride salts of azetidines generally exhibit:
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Enhanced water solubility: Due to ionic character, facilitating pharmacological administration .
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pH-dependent stability: Degradation via ring-opening occurs under acidic or basic conditions, necessitating controlled storage .
Spectroscopic Characterization
Compound | VMAT2 Ki (nM) | Substituents |
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15c | 31 ± 7.7 | 3,4-methylenedioxy |
22b | 24 ± 1.5 | 4-OCH₃ |
METH | 2460 ± 8.3 | (Methamphetamine) |
Applications in Materials Science
Polymer Precursors
The ethenyl group enables radical or cationic polymerization, forming polyazetidines with potential applications in:
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Self-healing materials: Strain-sensitive covalent networks.
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Drug delivery: pH-responsive micelles leveraging azetidine’s basicity .
Challenges and Future Directions
Synthetic Optimization
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Catalyst design: Transition-metal catalysts (e.g., Pd, Ru) could improve regioselectivity during ethenylation.
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Green chemistry: Solvent-free or aqueous-phase reactions to reduce environmental impact .
Biological Screening
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